
1,3-Dicyclopentylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclopentylcyclopentane: is a chemical compound with the molecular formula C15H26 . It is a cycloalkane, specifically a tricyclic compound, consisting of three cyclopentane rings. This compound is known for its unique structure, which includes 17 non-hydrogen bonds, 2 rotatable bonds, and 3 five-membered rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopentylcyclopentane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopentyl derivatives using strong acids or bases as catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclopentylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of more saturated cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
1,3-Dicyclopentylcyclopentane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dicyclopentylcyclopentane involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single five-membered ring.
1,1’3’,1’'-Tercyclopentane: Another tricyclic compound with a similar structure but different substitution patterns.
Uniqueness
1,3-Dicyclopentylcyclopentane is unique due to its specific arrangement of three cyclopentane rings, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
6051-40-7 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
1,3-dicyclopentylcyclopentane |
InChI |
InChI=1S/C15H26/c1-2-6-12(5-1)14-9-10-15(11-14)13-7-3-4-8-13/h12-15H,1-11H2 |
Clé InChI |
VUIQTOLVCLYLAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCC(C2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


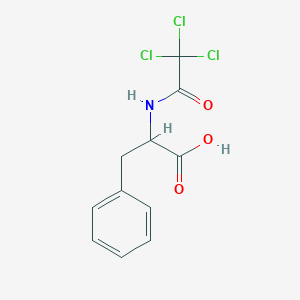

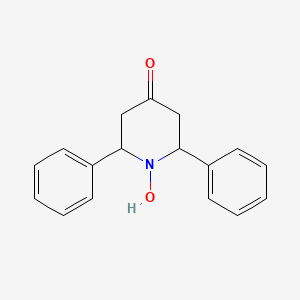
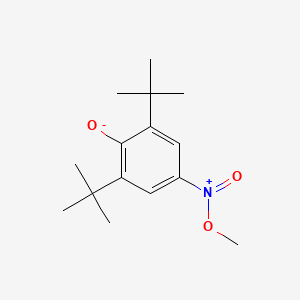
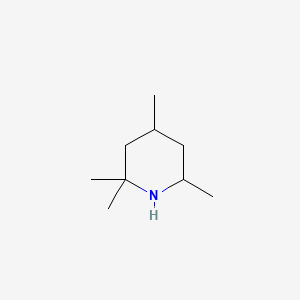
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
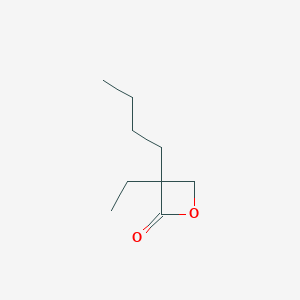
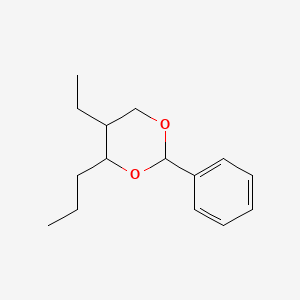
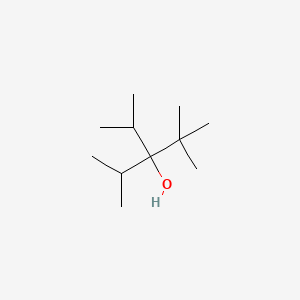
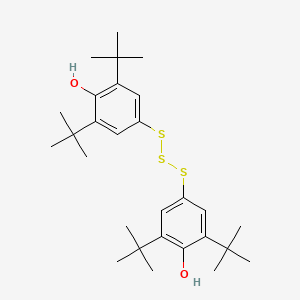
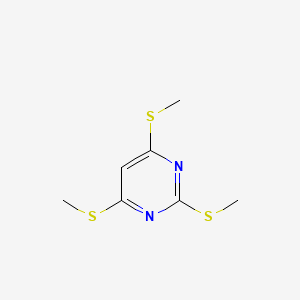
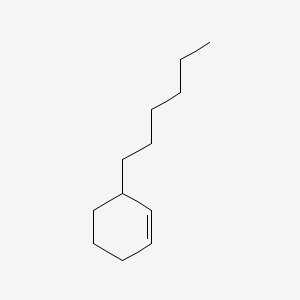
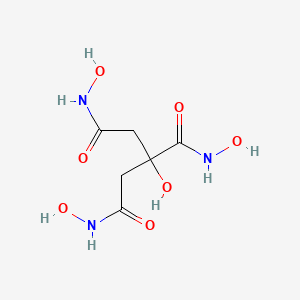
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
